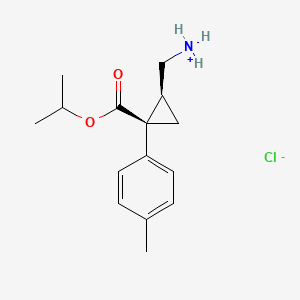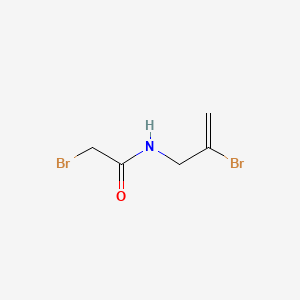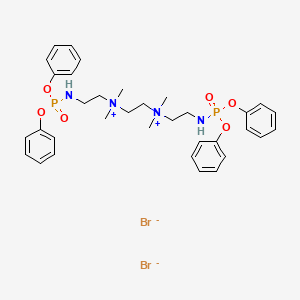
Eicosanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. Eicosanenitrile is a long-chain nitrile with a 20-carbon backbone, making it a relatively large molecule in this class. It is known for its applications in various scientific fields, including chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosanenitrile can be synthesized through several methods. One common approach involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction typically proceeds under mild conditions, resulting in the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of fatty amides derived from natural sources. This method is preferred due to its efficiency and cost-effectiveness. The process involves heating the fatty amides in the presence of a catalyst, such as alumina or silica, to achieve the desired conversion.
Chemical Reactions Analysis
Types of Reactions: Eicosanenitrile undergoes various chemical reactions, including:
Reduction: this compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Eicosanoic acid and ammonia.
Reduction: Eicosylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Eicosanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of long-chain amines and other derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Environmental Science: this compound is often detected in urban aerosol samples, where it serves as a marker for organic nitrogen compounds.
Material Science: It is used in the preparation of specialized polymers and coatings due to its long alkyl chain.
Analytical Chemistry: this compound is employed as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of eicosanenitrile is primarily related to its chemical reactivity. The cyano group (-C≡N) is highly polar and can participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of carboxylic acids and ammonia. The long alkyl chain of this compound also contributes to its hydrophobic interactions with other molecules, influencing its behavior in different environments.
Comparison with Similar Compounds
Eicosanenitrile can be compared with other long-chain nitriles, such as:
Hexadecanenitrile (C16H33N): A shorter-chain nitrile with similar chemical properties but different physical characteristics due to the shorter alkyl chain.
Octadecanenitrile (C18H35N): Another long-chain nitrile with properties similar to this compound but with a slightly shorter chain length.
Tetradecanenitrile (C14H27N): A mid-length nitrile that shares some reactivity with this compound but has different applications due to its shorter chain.
This compound’s uniqueness lies in its longer alkyl chain, which imparts distinct physical properties and makes it suitable for specific applications in material science and environmental analysis.
Properties
CAS No. |
4616-73-3 |
|---|---|
Molecular Formula |
C20H39N |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
icosanenitrile |
InChI |
InChI=1S/C20H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-19H2,1H3 |
InChI Key |
BYCIKRXQXRFYED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)







![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)





